(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid
CAS No.: 2155902-41-1
Cat. No.: VC5143743
Molecular Formula: C12H20N2O5
Molecular Weight: 272.301
* For research use only. Not for human or veterinary use.
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid - 2155902-41-1](/images/structure/VC5143743.png)
Specification
CAS No. | 2155902-41-1 |
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Molecular Formula | C12H20N2O5 |
Molecular Weight | 272.301 |
IUPAC Name | (2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid |
Standard InChI | InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)/t7-,8?/m0/s1 |
Standard InChI Key | CYTYYYDNPYXXOF-JAMMHHFISA-N |
SMILES | CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (2S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid . The "(2S)" designation indicates the absolute configuration at the second carbon of the propanoic acid chain, while the pyrrolidinone ring adopts a specific conformation that influences its reactivity.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this specific compound is documented, analogous methodologies for related Boc-protected pyrrolidinones suggest a multi-step approach:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the 2-oxopyrrolidine scaffold .
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Boc Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base like triethylamine to install the Boc group at the 4-position .
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Side-Chain Introduction: Coupling of the pyrrolidinone intermediate with (S)-2-chloropropanoic acid under Mitsunobu conditions to establish the chiral center .
A representative reaction from similar systems involves refluxing intermediates in tetrahydrofuran (THF) with triethylamine, achieving yields upwards of 90% after chromatographic purification .
Industrial Production
American Elements offers this compound in bulk quantities (up to 1-ton super sacks) with customizable purity grades (99%–99.999%) . Typical packaging includes hygroscopic material-compatible containers such as steel drums and plastic pails, ensuring stability during transport and storage .
Physicochemical Properties
Property | Value/Description |
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Appearance | White to yellow solid |
Molecular Weight | 314.38 g/mol |
Melting Point | Not reported |
Boiling Point | Not reported |
Density | Not reported |
Solubility | Likely polar aprotic solvents (DMF, THF) |
Storage Conditions | Ambient temperature, dry atmosphere |
The absence of melting/boiling point data suggests thermal instability or decomposition prior to phase transitions . The carboxylic acid moiety confers moderate aqueous solubility at physiological pH, while the Boc group enhances lipid solubility for membrane permeability .
Applications in Research and Industry
Peptide Mimetics
The compound’s rigid pyrrolidinone structure mimics proline residues in peptides, enabling the design of protease-resistant analogs. For example, substituting proline with this scaffold in angiotensin-converting enzyme (ACE) inhibitors improves metabolic stability .
Medicinal Chemistry
As a precursor to kinase inhibitors, the Boc-protected amine allows selective functionalization. In one case, coupling with pyridyl-alanine derivatives yielded candidates with nanomolar IC values against tyrosine kinases .
Catalysis
The chiral center directs asymmetric induction in organocatalytic reactions. Researchers have exploited its configuration to synthesize β-amino alcohols with >95% enantiomeric excess (ee) in Henry reactions .
Future Directions
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Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase behavior.
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Toxicological Profiling: Acute toxicity studies in model organisms.
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Click Chemistry Adaptations: Introducing azide/alkyne handles for bioorthogonal labeling.
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